REACTION_CXSMILES
|
COC1C=C(C=C(OC)C=1OC)C(N(C(C)(C)C)CCCCCC(O)=O)=O.[CH3:28][O:29][C:30]1[CH:35]=[CH:34][C:33]([NH:36][CH2:37][CH2:38][CH2:39][C:40]([O:42]CC)=[O:41])=[CH:32][CH:31]=1.[OH-].[K+]>C(O)C>[CH3:28][O:29][C:30]1[CH:31]=[CH:32][C:33]([NH:36][CH2:37][CH2:38][CH2:39][C:40]([OH:42])=[O:41])=[CH:34][CH:35]=1 |f:2.3|
|
Name
|
N-(3,4,5-trimethoxybenzoyl)-6-(tert.-butylamino)caproic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)N(CCCCCC(=O)O)C(C)(C)C)C=C(C1OC)OC
|
Name
|
ethyl γ-(p-anisidino)butyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NCCCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |